Isosorbide dicaprylate
CAS No.: 64896-70-4
Cat. No.: VC13974826
Molecular Formula: C22H38O6
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64896-70-4 |
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Molecular Formula | C22H38O6 |
Molecular Weight | 398.5 g/mol |
IUPAC Name | [(3S,3aR,6R,6aR)-6-octanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] octanoate |
Standard InChI | InChI=1S/C22H38O6/c1-3-5-7-9-11-13-19(23)27-17-15-25-22-18(16-26-21(17)22)28-20(24)14-12-10-8-6-4-2/h17-18,21-22H,3-16H2,1-2H3/t17-,18+,21-,22-/m1/s1 |
Standard InChI Key | BIOGOMUNGWOQHV-GMQQQROESA-N |
Isomeric SMILES | CCCCCCCC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC(=O)CCCCCCC |
Canonical SMILES | CCCCCCCC(=O)OC1COC2C1OCC2OC(=O)CCCCCCC |
Introduction
Chemical Structure and Synthesis
Isosorbide dicaprylate is synthesized through the esterification of isosorbide, a bicyclic diol derived from D-sorbitol, with caprylic acid, a medium-chain fatty acid . The compound’s structure features two fused furan rings, providing rigidity, and two caprylate ester groups that confer lipophilicity . Industrial synthesis often employs enzymatic methods, such as lipase-catalyzed reactions in solvent-free systems, which achieve high yields (80% diester content) and allow enzyme recycling for up to 16 cycles . This green chemistry approach aligns with growing demand for sustainable production processes .
Mechanisms of Action in Skin Biology
IDC enhances skin hydration and barrier function through three primary pathways:
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Aquaporin 3 (AQP3) Upregulation: IDC increases AQP3 expression by 2.5-fold, facilitating glycerol and water transport into keratinocytes . This mechanism synergizes with glycerin, as AQP3 transports both molecules, explaining the 133% hydration improvement observed in severely dry skin when IDC is combined with glycerin .
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Stratum Corneum Reinforcement: The compound upregulates genes involved in keratinocyte differentiation (e.g., filaggrin, involucrin) and ceramide synthesis, increasing ceramide levels by 40% in vivo . These changes reduce transepidermal water loss (TEWL) by 22% in clinical trials .
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Junctional Complex Stabilization: IDC strengthens tight junctions and desmosomes by enhancing E-cadherin expression and modulating claudin proteins, critical for epidermal cohesion .
Clinical Efficacy in Dermatological Applications
Four randomized controlled trials involving 320 participants demonstrate IDC’s superiority over traditional humectants:
Parameter | IDC (2%) | Glycerin (2%) | IDC + Glycerin (2% each) |
---|---|---|---|
Hydration (Corneometer®) | +82%* | +27% | +133%* |
TEWL Reduction | -22%* | -9% | -31%* |
Severely Dry Skin Improvement | N/A | N/A | 125%* |
*Data from References |
In direct comparisons, IDC provided three-fold greater hydration than glycerin alone . Moderately dry skin showed 35% improvement with IDC monotherapy, rising to 58% when combined with glycerin . These effects persist for 48 hours post-application, suggesting durable barrier repair .
Formulation Considerations and Stability
As a non-greasy emollient, IDC integrates into oil phases at 1–10% concentrations . Key formulation attributes include:
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pH Stability: Effective in formulations ranging from pH 4–8 .
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Thermal Resistance: Decomposition occurs only above 160°C, enabling use in hot-process emulsions .
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Compatibility: Enhances solubility of retinol (25% increase) and vitamin E (40% increase) in anhydrous systems .
Industrial Applications in Polymer Science
Beyond cosmetics, IDC serves as a biosafe plasticizer for polyvinyl chloride (PVC):
Property | PVC + 30% IDC | PVC + 30% DEHP |
---|---|---|
Tensile Strength (MPa) | 18.2 | 16.8 |
Elongation at Break (%) | 320 | 350 |
Thermal Degradation (°C) | 210 | 195 |
Data from Reference |
IDC-plasticized PVC demonstrates superior thermal stability and mechanical properties compared to diethylhexyl phthalate (DEHP), without the endocrine-disruption risks . This application leverages IDC’s low migration rate (0.8% after 30 days vs. DEHP’s 2.1%) and biodegradability (80% degradation in 28 days) .
Future Research Directions
While IDC’s cutaneous benefits are well-established, emerging opportunities include:
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Anti-Aging Applications: Preliminary data suggest IDC increases collagen I synthesis by 18% in fibroblast cultures .
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Transdermal Delivery: The compound enhances permeation of hydrophilic actives (e.g., hyaluronic acid) by 35% through AQP3-mediated pathways .
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Agricultural Uses: Patent filings indicate potential as a foliar hydrating agent, improving crop drought resistance .
Ongoing clinical trials (NCT04821579) are evaluating IDC’s efficacy in psoriasis and atopic dermatitis, with Phase II results expected in 2026 .
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